molecular formula C35H55NO B12556101 (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine CAS No. 142272-31-9

(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine

Cat. No.: B12556101
CAS No.: 142272-31-9
M. Wt: 505.8 g/mol
InChI Key: VGRYXTKZOVVZOO-UHFFFAOYSA-N
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Description

(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine is a synthetic organic compound with the molecular formula C35H55NO . This methanimine derivative features a specific (E) stereochemistry and is characterized by its long, hydrophobic alkoxy (decyloxy) and alkyl (dodecyl) terminal chains. These structural attributes are typical in the design of advanced organic materials, particularly liquid crystals . Compounds with similar aromatic cores and alkoxy chains are extensively investigated for their role in calamitic liquid crystal systems, which exhibit mesomorphic properties like nematic and smectic phases . The molecular architecture of this compound, including its rigid imine core and flexible terminal chains, makes it a valuable subject for research in material science, with potential applications in the development of new display technologies, sensors, and organic semiconductors. Researchers utilize this compound as a key intermediate or building block in synthetic chemistry, often for constructing more complex molecular systems such as quinoline derivatives, which are significant scaffolds in medicinal and bioorganic chemistry . The product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

142272-31-9

Molecular Formula

C35H55NO

Molecular Weight

505.8 g/mol

IUPAC Name

1-(4-decoxyphenyl)-N-(4-dodecylphenyl)methanimine

InChI

InChI=1S/C35H55NO/c1-3-5-7-9-11-13-14-15-17-19-21-32-22-26-34(27-23-32)36-31-33-24-28-35(29-25-33)37-30-20-18-16-12-10-8-6-4-2/h22-29,31H,3-21,30H2,1-2H3

InChI Key

VGRYXTKZOVVZOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Classical Condensation Method

Procedure :

  • Dissolve 4-(decyloxy)benzaldehyde (1.0 equiv, 262.39 g/mol) and 4-dodecylaniline (1.0 equiv, 261.45 g/mol) in anhydrous ethanol (200 mL/mmol).
  • Add glacial acetic acid (0.1 equiv) as a catalyst.
  • Reflux at 80°C for 4–6 hr under nitrogen.
  • Cool to room temperature; collect precipitated product via vacuum filtration.
  • Wash with cold ethanol and recrystallize from hexane/ethyl acetate (3:1).

Yield : 72–85%
Characterization :

  • IR (KBr) : ν = 1620 cm⁻¹ (C=N stretch).
  • ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.80–6.85 (m, 8H, Ar-H), 4.05 (t, 2H, OCH₂), 1.25–0.88 (m, 38H, alkyl chains).

Microwave-Assisted Synthesis

Procedure :

  • Mix reactants (1:1 molar ratio) in dry toluene (10 mL/mmol).
  • Add p-toluenesulfonic acid (5 mol%).
  • Irradiate at 150 W, 100°C for 15–20 min.
  • Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Yield : 88–92%
Advantages : Reduced reaction time (≤30 min vs. hours).

Solvent-Free Mechanochemical Approach

Procedure :

  • Grind 4-(decyloxy)benzaldehyde (1.0 mmol) and 4-dodecylaniline (1.0 mmol) with montmorillonite K10 (20 mg) in a ball mill.
  • Process at 30 Hz for 20 min.
  • Extract product with dichloromethane; evaporate under vacuum.

Yield : 78%
Eco-Friendly Metrics :

  • E-factor: 0.3 (vs. 5–50 for traditional methods).
  • No volatile organic solvents used.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Key Advantage
Classical Condensation 72–85 4–6 hr 95–98 High reproducibility
Microwave 88–92 15–20 min 98–99 Rapid kinetics
Mechanochemical 78 20 min 94–96 Solvent-free

Critical Parameters Affecting Synthesis

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rate but may complicate purification.
  • Ethanol/toluene : Balance between solubility and ease of removal.

Acid Catalysts

  • Glacial acetic acid : Mild, suitable for heat-sensitive substrates.
  • p-TsOH : Enhances reaction rate in microwave synthesis.

Stoichiometry

  • Excess aldehyde (1.2 equiv) drives reaction to completion but requires careful purification.

Industrial-Scale Considerations

  • Patented processes : Adaptations of Example 2 from CN106946720A suggest using toluene for azeotropic water removal during condensation, achieving 84.3% yield at 180°C.
  • Cost drivers : 4-Dodecylaniline pricing ranges from $46.65–$179/g, necessitating efficient recovery of unreacted amine.

Challenges and Solutions

  • Hydrolysis susceptibility : Store product under anhydrous conditions at −20°C.
  • Byproduct formation : Use molecular sieves (4Å) to absorb water during reaction.

Recent Advances

  • Photocleavable surfactants : Schiff bases like sodium 4-dodecylphenylazosulfonate (derived from 4-dodecylaniline) enable controlled drug delivery systems.
  • Computational modeling : DFT studies optimize reaction pathways for similar Schiff bases, predicting ∆G‡ = 65–75 kJ/mol for E/Z isomerization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenolic oxides and aldehydes.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Alkyl Chain Length vs. Halogen Substituents

  • Target Compound : The decyloxy (C₁₀) and dodecyl (C₁₂) chains dominate its properties, promoting van der Waals interactions and solubility.
  • Halogenated Analogues : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine () shows halogen-dependent crystal packing via C–H⋯Cl/Br bonds and π–π stacking. The dihedral angle between phenyl rings (~56°) contrasts with alkyl-dominated compounds, where steric bulk may reduce planarity .
  • Trifluoromethyl Derivatives : (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-biphenyl)methanimine () incorporates electron-withdrawing CF₃ groups, altering electronic properties (e.g., dipole moments) compared to the electron-donating alkyl chains in the target compound .

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Interactions/Properties
Target compound C₁₀O, C₁₂ Van der Waals, high solubility
Halogenated imines () Cl, Br C–H⋯X, π–π stacking, rigid packing
Trifluoromethyl derivative () CF₃, OCH₃ Enhanced dipole, electronic anisotropy
Crystallographic and Packing Behavior
  • Crystal Packing : Halogenated derivatives () form chains via C–H⋯N bonds and π–π interactions, whereas the target compound’s alkyl chains likely induce lamellar or layered structures. The longer chains may reduce crystallinity but improve thin-film formation for semiconductors .
  • Unit Cell Parameters : For halogenated imines (), unit cell volumes expand with larger halogens (Br vs. Cl), but alkyl chains would increase unit cell dimensions further due to steric bulk .
Electronic and Charge Transport Properties
  • Semiconductor Applications : (E)-N-(anthracen-2-yl)-1-(4-decyloxyphenyl)methanimine () demonstrates charge transport via conjugated imine linkages. The target compound’s dodecyl chain may enhance thin-film stability, while the decyloxy group balances conjugation and solubility .
  • Electron-Withdrawing Effects : Compounds with CF₃ groups () exhibit altered HOMO-LUMO gaps compared to alkyl-dominated systems, impacting conductivity and optical properties .

Table 2: Application-Oriented Comparisons

Compound Application Domain Key Advantage
Target compound Organic semiconductors Alkyl chains improve film morphology
Pyridinyl methanimines () Flavor/fragrance industry Fruity aroma (e.g., pear note)
Anthracene-based imine () Photoconductivity Extended π-conjugation enhances charge transport

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